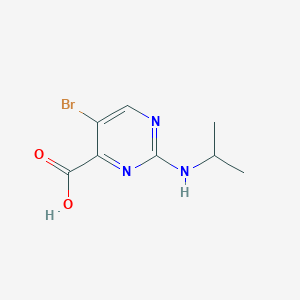
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10BrN3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5th position with a bromine atom and at the 2nd position with a propan-2-ylamino group . The carboxylic acid group is attached at the 4th position of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is 260.09 . The compound’s boiling point and other physical properties are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized for a range of applications, demonstrating the versatility of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid in chemical synthesis. For instance, the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids showcases the compound's role in producing various esters with potential therapeutic applications (Grant, Seemann, & Winthrop, 1956). Additionally, the preparation of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment highlights the use of brominated pyrimidine derivatives in constructing complex molecular architectures with potential pharmaceutical relevance (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).
Radiosensitizing Agents in Cancer Treatment
Research has explored halogen-substituted pyrimidines, such as 5-bromouracil, for their potential as radiosensitizing agents in cancer treatment. The radiosensitizing activity of these compounds is attributed to their reaction with electrons, which produce highly reactive radicals capable of damaging DNA in cancer cells. This mechanism suggests that derivatives of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid could be investigated for similar applications, providing a basis for developing new therapeutic agents (Kumar & Sevilla, 2017).
Antiviral and Antibacterial Research
The exploration of pyrimidine derivatives in antiviral and antibacterial research has yielded promising results. For example, compounds synthesized from brominated pyrimidine derivatives have been evaluated for their antibacterial activities against various strains, demonstrating significant efficacy against pathogens like Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2017). These findings highlight the potential of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid derivatives in developing new antibacterial agents.
Mecanismo De Acción
Mode of Action
Brominated pyrimidines are known to undergo nucleophilic displacement reactions . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
Brominated pyrimidines are often used in organic synthesis , suggesting that they may participate in a variety of biochemical reactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Propiedades
IUPAC Name |
5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-4(2)11-8-10-3-5(9)6(12-8)7(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIUYSPRJHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)
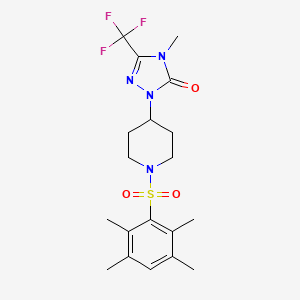


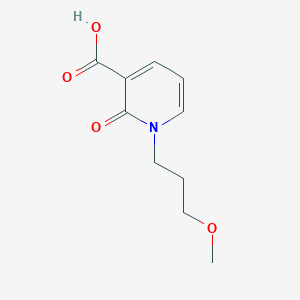
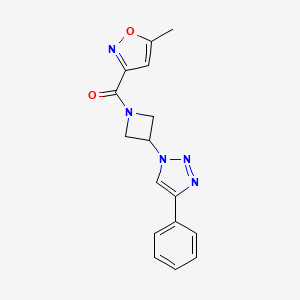
![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)
![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)
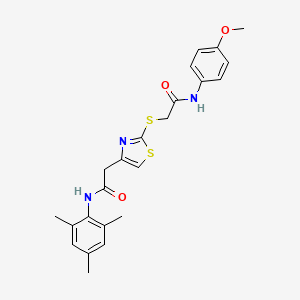
![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2896487.png)
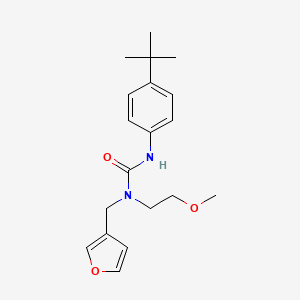
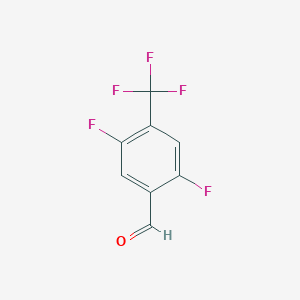
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)
